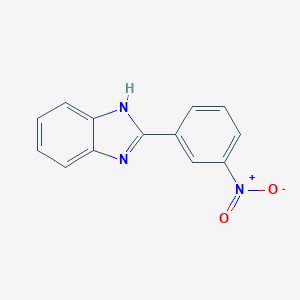

2-(3-Nitrophenyl)-1h-benzimidazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-nitrophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)15-13/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFINXAYWOKPKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165662 | |

| Record name | 2-(3-(Hydroxy(oxido)amino)phenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15456-62-9 | |

| Record name | 2-(3-Nitrophenyl)benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015456629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15456-62-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-(Hydroxy(oxido)amino)phenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-NITROPHENYL)BENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG4ZWC19RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what are the properties of 2-(3-Nitrophenyl)-1h-benzimidazole

An In-Depth Technical Guide to 2-(3-Nitrophenyl)-1H-benzimidazole: Properties, Synthesis, and Pharmacological Potential

Abstract

This technical guide provides a comprehensive overview of 2-(3-Nitrophenyl)-1H-benzimidazole, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of the benzimidazole scaffold—a privileged structure in drug discovery—this molecule exhibits a unique combination of electronic and structural features that underpin its diverse biological activities. This document details its physicochemical properties, crystallographic data, established synthetic methodologies, and spectroscopic characterization. Furthermore, it explores the compound's promising pharmacological profile, including its potential as an anticancer, antimicrobial, anthelmintic, and antiviral agent, with a focus on its role as a lead structure for drug development. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this versatile molecule.

The Benzimidazole Scaffold: A Foundation of Pharmacological Significance

The benzimidazole ring system, formed by the fusion of benzene and imidazole rings, is a cornerstone of modern medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers and biological systems, making it a "privileged substructure" in drug design.[1] This scaffold is present in numerous FDA-approved drugs, demonstrating its therapeutic versatility across a wide range of applications, including antiulcer medications (e.g., omeprazole), anthelmintics (e.g., albendazole), antihypertensives (e.g., telmisartan), and anticancer agents (e.g., veliparib).[3] The biological activity of benzimidazole derivatives can be finely tuned through substitutions at the 1-, 2-, and 5- (or 6-) positions of the ring system.[2][3]

2-(3-Nitrophenyl)-1H-benzimidazole, the subject of this guide, is characterized by the substitution of a 3-nitrophenyl group at the C-2 position.[4] The placement of the nitro group at the meta-position has a profound influence on the molecule's electronic properties, reactivity, and biological interactions, distinguishing it from its ortho- and para-substituted analogs.[4] This specific substitution creates a molecule with significant potential for further chemical modification and exploration as a therapeutic agent.

Molecular and Physicochemical Properties

A thorough understanding of the molecular and physical characteristics of 2-(3-Nitrophenyl)-1H-benzimidazole is fundamental to its application in research and development.

Molecular Structure and Tautomerism

The molecular formula of the compound is C₁₃H₉N₃O₂.[5] A key feature of the 1H-benzimidazole ring is its ability to undergo tautomerism, where the hydrogen atom on the nitrogen at position 1 can migrate to the nitrogen at position 3.[2] This creates two tautomeric forms that are in equilibrium, a phenomenon that can influence the molecule's hydrogen bonding capabilities and receptor interactions. The nitro group at the meta-position of the phenyl ring acts as a strong electron-withdrawing group, which modulates the electron density of the entire π-conjugated system.[4]

Crystallography and Solid-State Characteristics

X-ray crystallography studies reveal that 2-(3-Nitrophenyl)-1H-benzimidazole typically crystallizes as a monohydrate.[5][6] The molecule adopts an almost planar conformation, with only a slight torsion angle between the benzimidazole and the nitrophenyl ring systems.[5][6] The crystal packing is stabilized by a network of intermolecular forces, including N-H···O and O-H···N hydrogen bonds between the benzimidazole molecules and water molecules of crystallization.[6] Additionally, offset π-π stacking interactions between adjacent aromatic rings contribute significantly to the stability of the crystal lattice.[4][6] These solid-state interactions are crucial for understanding the compound's solubility and dissolution properties.

Physicochemical Data Summary

The core physicochemical properties of 2-(3-Nitrophenyl)-1H-benzimidazole are summarized in the table below. It is important to note the discrepancy in reported melting points, which may be attributable to different polymorphic forms or variations in experimental conditions (e.g., anhydrous vs. monohydrate).

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉N₃O₂ | [5] |

| Molecular Weight | 253.23 g/mol | |

| Melting Point | 205-207 °C | [7] |

| 306 °C (with decomposition) | [4] | |

| Solubility | <0.1 mg/mL in aqueous buffers | [4] |

| 8.7 mg/mL in DMSO (25 °C) | [4] | |

| LogP (predicted) | 2.89 ± 0.15 | [4] |

| Crystal System | Triclinic, Space Group Pī | [5][6] |

Synthesis and Characterization

The synthesis of 2-substituted benzimidazoles is well-established, with several efficient methods available.

Primary Synthetic Pathway: Phillips Condensation

The most common and direct method for synthesizing 2-(3-Nitrophenyl)-1H-benzimidazole is the Phillips condensation reaction.[2] This involves the condensation of an o-phenylenediamine with 3-nitrobenzaldehyde. The reaction typically proceeds in the presence of an oxidizing agent or an acid catalyst. The causality behind this choice is its high efficiency and atom economy, directly coupling the two key building blocks to form the desired heterocyclic system.

Caption: Phillips condensation workflow for synthesis.

Modern variations of this synthesis often employ microwave irradiation, which dramatically reduces reaction times from hours to minutes and frequently improves yields compared to conventional heating methods.[3][4]

Protocol: Microwave-Assisted Synthesis

This protocol describes an efficient, microwave-assisted synthesis of 2-(3-Nitrophenyl)-1H-benzimidazole. This method is chosen for its speed and high yield.

Reagents and Equipment:

-

o-Phenylenediamine

-

3-Nitrobenzaldehyde

-

Sodium metabisulfite (Na₂S₂O₅)

-

Dimethylformamide (DMF)

-

Microwave synthesis reactor with sealed vessel capability

-

Magnetic stirrer and stir bars

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

Ethanol for recrystallization

Step-by-Step Methodology:

-

Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine o-phenylenediamine (1.0 mmol), 3-nitrobenzaldehyde (1.0 mmol), and sodium metabisulfite (1.2 mmol).

-

Solvent Addition: Add 3-4 mL of dimethylformamide (DMF) to the vessel. Seal the vessel securely according to the manufacturer's instructions.

-

Microwave Irradiation: Place the sealed vessel into the microwave reactor cavity. Irradiate the mixture at 120 °C for 10-15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quenching and Precipitation: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into a beaker containing 50 mL of ice-cold water. A solid precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any residual DMF and inorganic salts.

-

Purification: Recrystallize the crude solid from hot ethanol to yield the pure 2-(3-Nitrophenyl)-1H-benzimidazole as a solid.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by measuring its melting point and obtaining ¹H NMR, ¹³C NMR, and FTIR spectra to confirm its identity and purity.

Spectroscopic Characterization

The structural confirmation of 2-(3-Nitrophenyl)-1H-benzimidazole relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in both the benzimidazole and nitrophenyl rings, typically in the downfield region (δ 7.0-9.0 ppm). A broad singlet corresponding to the N-H proton of the imidazole ring is expected at a very downfield chemical shift (δ > 12 ppm), which is D₂O exchangeable.[1]

-

¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms. The aromatic carbons typically resonate in the δ 110-160 ppm range.[1][8]

-

FTIR: The infrared spectrum provides information on functional groups. Key expected absorption bands include N-H stretching (around 3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), C=N and C=C stretching in the aromatic system (1500-1650 cm⁻¹), and strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[1]

Pharmacological Properties and Potential Applications

The benzimidazole core, combined with the electronic effects of the 3-nitrophenyl substituent, confers a broad spectrum of biological activities to this molecule, making it a valuable scaffold in drug discovery.[1][2][3]

Caption: Diverse biological activities of the core scaffold.

Anticancer Activity

Benzimidazole derivatives are well-recognized for their potential as anticancer agents.[3] They can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation. For instance, some derivatives have been shown to target dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and essential for rapidly dividing cancer cells.[1] The development of resistance to existing cancer therapies necessitates a continuous search for new drug candidates, and molecules like 2-(3-Nitrophenyl)-1H-benzimidazole serve as an excellent starting point for designing novel, potent anticancer drugs.[1]

Antimicrobial and Anthelmintic Activity

The compound and its derivatives have demonstrated notable activity against various pathogens.

-

Antibacterial and Antifungal: Benzimidazoles have a broad spectrum of activity, and derivatives have shown efficacy against both bacteria and fungi. This is particularly valuable for treating cancer patients, who are often immunocompromised and susceptible to opportunistic infections.

-

Anthelmintic: The benzimidazole class includes many widely used anthelmintic drugs.[3] Studies on derivatives of 2-(3-Nitrophenyl)-1H-benzimidazole have confirmed potent activity against helminths, such as the earthworm Pheretima posthuma, which is a common model for screening.

Antiviral Activity (HIV-1 Reverse Transcriptase Inhibition)

One of the most promising areas of research for this compound is in antiviral therapy. Studies have indicated that 2-(3-Nitrophenyl)-1H-benzimidazole and its derivatives can act as inhibitors of the HIV-1 Reverse Transcriptase (RT) enzyme.[4] This enzyme is critical for the replication cycle of HIV-1, as it transcribes the viral RNA genome into DNA. By blocking this step, the compound can effectively halt viral proliferation, marking it as a potential lead for the development of new anti-HIV drugs.[4]

Chemical Reactivity and Derivative Synthesis

2-(3-Nitrophenyl)-1H-benzimidazole is not only biologically active but also serves as a versatile intermediate for further chemical synthesis. The two primary sites for modification are the nitro group and the N-H of the imidazole ring.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂). This transformation is significant because it converts a strongly electron-withdrawing group into an electron-donating group, drastically altering the molecule's electronic properties and biological activity. The resulting 2-(3-aminophenyl) derivative is a key precursor for synthesizing a wide array of amides, ureas, and other analogues for structure-activity relationship (SAR) studies.[4][9]

-

N-Alkylation/Substitution: The hydrogen on the imidazole nitrogen is acidic and can be replaced via nucleophilic substitution reactions.[3] This allows for the introduction of various alkyl or aryl groups at the N-1 position, which can improve properties like lipophilicity and metabolic stability, potentially enhancing drug penetration through cell membranes and overall efficacy.[1]

Conclusion and Future Perspectives

2-(3-Nitrophenyl)-1H-benzimidazole is a molecule of considerable scientific interest, underpinned by the proven therapeutic value of the benzimidazole scaffold. Its well-defined physicochemical properties, straightforward synthesis, and diverse pharmacological profile make it an attractive platform for drug discovery. The presence of the meta-nitro group provides a unique electronic signature and a reactive handle for creating extensive libraries of derivatives.

Future research should focus on a systematic exploration of structure-activity relationships by modifying the N-1 and 3-nitrophenyl positions to optimize potency and selectivity against specific biological targets, such as HIV-1 reverse transcriptase or cancer-related kinases. In-depth mechanistic studies, supported by molecular docking and in vitro assays, will be crucial to elucidate the precise interactions responsible for its biological effects.[4] The continued investigation of this compound and its analogues holds significant promise for the development of next-generation therapeutic agents to combat a range of human diseases.

References

-

Huynh, T. P., et al. (2023, July 28). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]

-

Tajane, P. S., et al. (2021). Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1h-benzimidazol-1-yl]-acetamide Derivatives as Anthelmintic. Research Journal of Pharmacy and Technology. [Link]

-

Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre. [Link]

-

González Caballero, D., et al. (2026). The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Royal Society of Chemistry. Supporting Information for Fluorescein as a photocatalyst for the synthesis of benzimidazole derivatives. [Link]

-

Nguyen, H-T., et al. (2022, August 3). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. [Link]

-

Nguyen, H-T., et al. (2022, December 23). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Advances. [Link]

-

González Caballero, D., et al. (2026). The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited. IUCr Journals. [Link]

-

El-Damasy, A. K., et al. (2026, January 22). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 2-(3-Nitrophenyl)-1h-benzimidazole | 15456-62-9 [smolecule.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. N ,2,6-Trisubstituted 1 H -benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06667J [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(3-Nitrophenyl)-1H-benzimidazole

This guide provides a comprehensive technical overview for the synthesis and detailed characterization of 2-(3-Nitrophenyl)-1H-benzimidazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights essential for successful replication and innovation.

Strategic Importance of the Benzimidazole Scaffold

The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-ulcer (e.g., omeprazole), anthelmintic (e.g., albendazole), and anticancer applications.[1] The introduction of a 3-nitrophenyl substituent at the 2-position of the benzimidazole ring creates a molecule with distinct electronic and steric properties, offering a valuable platform for the development of novel therapeutic agents. The electron-withdrawing nature of the nitro group can significantly influence the compound's biological activity and pharmacokinetic profile.[3]

Synthesis of 2-(3-Nitrophenyl)-1H-benzimidazole: A Tale of Condensation

The most prevalent and efficient method for synthesizing 2-aryl-1H-benzimidazoles is the condensation reaction between an o-phenylenediamine and an aromatic aldehyde.[4] This approach is favored due to the ready availability of a diverse range of substituted aldehydes.[5]

The Core Reaction: Phillips Condensation

The synthesis of 2-(3-Nitrophenyl)-1H-benzimidazole is typically achieved through the Phillips condensation reaction, which involves the reaction of o-phenylenediamine with 3-nitrobenzaldehyde. This reaction can be carried out under various conditions, often employing an acid catalyst to facilitate the cyclization.

Mechanistic Insights: The Role of Catalysis

The reaction proceeds through a well-established mechanism. The catalyst, typically a Brønsted or Lewis acid, activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by one of the amino groups of o-phenylenediamine. This initial attack forms a carbinolamine intermediate, which then dehydrates to form a Schiff base. Subsequent intramolecular nucleophilic attack by the second amino group on the imine carbon leads to the formation of a dihydrobenzimidazole intermediate, which then undergoes oxidation (often aerial) to yield the final aromatic benzimidazole product.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 2-(3-Nitrophenyl)-1h-benzimidazole derivatives

An In-depth Technical Guide to the Biological Activity of 2-(3-Nitrophenyl)-1H-benzimidazole Derivatives

Authored by: A Senior Application Scientist

Abstract

The benzimidazole scaffold represents a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved therapeutics and its structural resemblance to endogenous purines.[1][2] This privileged N-heterocyclic core can readily interact with a wide array of biopolymers, making its derivatives prime candidates for drug discovery.[1] This guide provides a comprehensive technical overview of a specific, promising subclass: 2-(3-Nitrophenyl)-1H-benzimidazole derivatives. We will explore the synthetic rationale, delve into the multifaceted biological activities with a focus on anticancer and antimicrobial applications, elucidate the underlying mechanisms of action, and analyze the structure-activity relationships that govern their potency. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical scaffold for next-generation therapeutics.

Rationale and Synthesis Strategy

The synthesis of 2-(3-Nitrophenyl)-1H-benzimidazole derivatives is typically achieved through a well-established, multi-step process. The foundational step involves the condensation of an o-phenylenediamine with 3-nitrobenzaldehyde. This reaction, often facilitated by a catalyst like sodium metabisulfite in a solvent such as DMF, efficiently constructs the core 2-substituted benzimidazole ring system.[3]

Subsequent modifications, particularly at the N-1 position of the imidazole ring, are crucial for tuning the molecule's physicochemical properties, such as lipophilicity, which in turn influences membrane permeability and target engagement.[1] A common second step is the nucleophilic substitution reaction with an alkylating agent, such as ethyl chloroacetate, to introduce a side chain that can be further functionalized.[3] The final step often involves converting this side chain, for instance, by reacting the ethyl ester with various primary amines or hydrazines to generate a diverse library of acetamide derivatives. This systematic approach allows for the exploration of a broad chemical space to optimize biological activity.[3]

General Synthetic Workflow

A representative synthetic pathway is illustrated below. The initial condensation forms the core scaffold, which is then elaborated to produce a series of functionalized derivatives.

Caption: General synthetic scheme for 2-(3-Nitrophenyl)-1H-benzimidazole derivatives.

Experimental Protocol: Synthesis of 2-(3-nitrophenyl)-1H-benzimidazole (1a)

This protocol is adapted from established methodologies.[3]

-

Reactant Preparation: In a suitable reaction vessel, thoroughly mix equimolar amounts (e.g., 0.5 mmol) of o-phenylenediamine and 3-nitrobenzaldehyde in 2 mL of N,N-dimethylformamide (DMF).

-

Catalyst Addition: Add sodium hydrogen sulfite (0.15 mmol) to the mixture.

-

Reaction: Stir the mixture at 80°C for approximately 40 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Precipitation: Once the reaction is complete, cool the mixture to room temperature. Add the reaction mixture dropwise into 20 mL of water under vigorous stirring.

-

Isolation and Purification: Collect the resulting solid precipitate by filtration. Wash the solid with water and dry thoroughly to yield the final product, 2-(3-nitrophenyl)-1H-benzimidazole.[3]

Anticancer Activity: A Multi-Targeted Approach

Benzimidazole derivatives have emerged as highly promising anticancer agents, demonstrating efficacy against a wide range of cancer cell lines.[1][4] Their anticancer effects are not mediated by a single pathway but rather through the simultaneous modulation of multiple, critical oncogenic targets.[4][5]

Mechanisms of Action

The therapeutic potential of 2-(3-Nitrophenyl)-1H-benzimidazole derivatives stems from their ability to interfere with several key cellular processes essential for tumor growth and survival.

-

Kinase Inhibition: A primary mechanism is the inhibition of oncogenic kinases.[4] Benzimidazoles have been shown to be effective inhibitors of key signaling molecules like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6][7] By competitively binding to the ATP-binding site in the kinase domain, these compounds can block downstream signaling pathways such as PI3K/AKT and MAPK, which are critical for cancer cell proliferation and survival.[4][8] The inhibition of VEGFR-2 also confers anti-angiogenic properties, restricting the tumor's ability to form new blood vessels.[4]

-

Topoisomerase Inhibition: These compounds can function as topoisomerase inhibitors.[4][7] Topoisomerases are vital enzymes that manage DNA topology during replication and transcription. By stabilizing the enzyme-DNA cleavable complex, benzimidazole derivatives prevent the re-ligation of the DNA strand, leading to DNA damage and the induction of apoptosis.[9]

-

DNA Intercalation: The planar structure of the bis-benzimidazole ring system allows for high-affinity binding and intercalation into the minor groove of DNA.[9] This interaction can alter DNA conformation, subsequently inhibiting the processes of replication and transcription.[8]

-

Induction of Apoptosis and Cell Cycle Arrest: By disrupting multiple signaling pathways and inducing DNA damage, these derivatives effectively trigger programmed cell death (apoptosis).[4][7] They can also induce cell cycle arrest, often at the G1/S or S-phase, preventing cancer cells from progressing through the division cycle.[7][9]

Caption: Key anticancer mechanisms of benzimidazole derivatives.

Quantitative Anticancer Activity Data

The antiproliferative potential of benzimidazole derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower values indicate higher potency.

| Compound Class | Cancer Cell Line | Target(s) | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Citation |

| Benzimidazole-triazole hybrid (5a) | HepG-2, HCT-116, MCF-7, HeLa | EGFR, Topo II | 0.086 (EGFR) | Gefitinib | 0.052 | [7] |

| Benzimidazole-triazole hybrid (5a) | HepG-2, HCT-116, MCF-7, HeLa | EGFR, Topo II | 2.52 (Topo II) | Doxorubicin | 3.62 | [7] |

| Benzimidazole-based urea hybrid (17) | MCF7, A549 | VEGFR-2, EGFR, c-Met | >100 (HEK-293) | - | - | [6] |

| Benzimidazole-triazole hybrids (XI) | A549, HeLa, SW620 | Not specified | 0.05 - 62.14 | 5-Fluorouracil | 0.08 - 8.81 | [7] |

Note: The data shows that specific derivatives can exhibit potency comparable to or even exceeding that of established anticancer drugs.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a framework for assessing the antiproliferative activity of test compounds against cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-(3-Nitrophenyl)-1H-benzimidazole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated cells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.[10]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using appropriate software like GraphPad Prism.[10]

Antimicrobial and Anthelmintic Activity

In addition to their anticancer properties, 2-(3-Nitrophenyl)-1H-benzimidazole derivatives exhibit a broad spectrum of antimicrobial and anthelmintic activities.[1][11] This dual-activity profile is particularly advantageous in treating immunocompromised patients who are susceptible to secondary infections.[1]

Antibacterial and Antifungal Activity

These derivatives have shown notable activity against a range of pathogenic microbes.

-

Spectrum of Activity: Efficacy has been demonstrated against Gram-positive bacteria such as Staphylococcus aureus (including MRSA) and Bacillus cereus, Gram-negative bacteria like Escherichia coli, and fungi including Candida albicans and Aspergillus niger.[1][11][12]

-

Mechanism of Action: The structural similarity of the benzimidazole core to purines is a key factor in its antimicrobial action.[2] This allows the compounds to interfere with essential metabolic pathways by competing with natural purines, thereby inhibiting the synthesis of bacterial nucleic acids and proteins.[2] Another proposed mechanism is the inhibition of microbial-specific enzymes, such as dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis.[1][8]

Anthelmintic Activity

The benzimidazole scaffold is the basis for many widely used anthelmintic drugs (e.g., albendazole).[11] Specific acetamide derivatives of 2-(3-Nitrophenyl)-1H-benzimidazole have demonstrated potent anthelmintic properties.[3]

-

Mechanism of Action: The primary anthelmintic mechanism is the selective binding to the β-tubulin of the parasite.[13] This interaction inhibits the polymerization of microtubules, disrupting vital cellular functions like cell division and glucose uptake, ultimately leading to paralysis and death of the worm.[13]

Quantitative Antimicrobial Data

Antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.

| Compound Class | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Citation |

| N-alkylated derivative (2g) | S. aureus / MRSA | 4 | Amikacin | - | [1] |

| N-alkylated derivative (2g) | S. faecalis | 8 | Amikacin | - | [1] |

| N-alkylated derivative (2g) | C. albicans / A. niger | 64 | - | - | [1] |

| 2-(4-nitrophenyl) derivative (3k) | MRSA | 4 - 16 | - | - | [11] |

| 2-(4-nitrophenyl) derivative (4j) | MRSA | 4 - 16 | - | - | [11] |

Experimental Protocol: Agar Well Diffusion for Antimicrobial Susceptibility

This method provides a qualitative assessment of the antimicrobial activity of test compounds.

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism.

-

Lawn Culture: Evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn.

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.

-

Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. Include a solvent control (DMSO only) and a positive control (a standard antibiotic/antifungal).

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 25-28°C for 48-72 hours (for fungi).

-

Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.

Structure-Activity Relationship (SAR) Analysis

The biological potency of 2-phenylbenzimidazole derivatives is highly dependent on the nature and position of substituents on both the benzimidazole core and the 2-phenyl ring.[14] Understanding these relationships is critical for the rational design of more effective therapeutic agents.[15]

-

Substituents at C-2 Phenyl Ring: The presence of electron-withdrawing groups, such as the nitro (NO₂) group at the meta-position in the core topic, is often associated with enhanced biological activity.[11] Studies on related pyrazole-attached benzimidazoles have shown that compounds with electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring display superior antimicrobial activities compared to those with electron-releasing groups.[16]

-

Substituents at N-1 Position: Alkylation at the N-1 position can significantly impact activity, primarily by modulating the compound's lipophilicity.[1] For instance, increasing the alkyl chain length from propyl to heptyl in one study led to enhanced antibacterial activity against certain strains.[1] This suggests an optimal lipophilicity is required for penetrating the bacterial cell membrane.

-

Hybrid Pharmacophores: Combining the benzimidazole scaffold with other biologically active motifs, such as triazoles, can lead to hybrid compounds with multi-target activity and enhanced potency.[7] This strategy can produce agents that simultaneously inhibit multiple pathways, potentially overcoming drug resistance mechanisms.[7]

Caption: Key SAR points for 2-phenylbenzimidazole derivatives.

Conclusion and Future Outlook

Derivatives of 2-(3-Nitrophenyl)-1H-benzimidazole represent a versatile and highly promising class of compounds with significant therapeutic potential. Their ability to engage multiple biological targets simultaneously makes them attractive candidates for development as anticancer agents, particularly for overcoming the challenge of drug resistance.[6][7] Furthermore, their broad-spectrum antimicrobial and anthelmintic activities provide an added therapeutic dimension. Future research should focus on optimizing the scaffold through rational, SAR-guided design to enhance target selectivity, improve pharmacokinetic profiles, and reduce off-target toxicity. The development of these multi-target agents could lead to more effective and robust treatments for a range of complex diseases.

References

- Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. (2026). ACS Omega.

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Infectious Disease and Therapy.

- Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega.

- Synthesis and Antimicrobial Activity of Some New Benzimidazole Deriv

- Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. (n.d.). Journal of the Serbian Chemical Society.

- Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1h-benzimidazol-1-yl]-acetamide Derivatives as Anthelmintic. (n.d.).

- Antimicrobial activity of a new series of benzimidazole derivatives. (2021).

- N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evalu

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). Pharmacological Research.

- Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. (2020). RSC Publishing.

- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv

- Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. (2024). Journal of Biomolecular Structure and Dynamics.

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). Pharmaceuticals.

- Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1hbenzimidazol- 1-yl]-acetamide Derivatives as Anthelmintic. (2014). ProQuest.

- SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (n.d.). White Rose Research Online.

- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2024). RSC Advances.

- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2018).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1hbenzimidazol- 1-yl]-acetamide Derivatives as Anthelmintic - ProQuest [proquest.com]

- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N ,2,6-Trisubstituted 1 H -benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06667J [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02282A [pubs.rsc.org]

- 16. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

An In-depth Technical Guide to the Solubility and Stability of 2-(3-Nitrophenyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel chemical entity from a promising hit to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as gatekeepers to bioavailability, efficacy, and safety. This guide provides a comprehensive technical overview of the solubility and stability characteristics of 2-(3-Nitrophenyl)-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry.[1] The benzimidazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities.[2] However, the introduction of a nitrophenyl substituent, while potentially enhancing therapeutic action, also modulates its physicochemical properties in ways that demand careful elucidation.

This document is structured to provide not just data, but a practical and scientifically grounded framework for evaluating these critical parameters. We will delve into the theoretical underpinnings of the compound's behavior, present detailed experimental protocols for its assessment, and discuss the interpretation of the resulting data. As a Senior Application Scientist, the emphasis here is on the "why" behind the "how"—elucidating the rationale for experimental design and connecting it to the broader goals of drug development.

Part 1: The Solubility Profile of 2-(3-Nitrophenyl)-1H-benzimidazole

A compound's ability to dissolve in a solvent to form a homogenous solution is a prerequisite for its absorption and distribution in the body. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.

Theoretical Considerations

The solubility of 2-(3-Nitrophenyl)-1H-benzimidazole is governed by a balance of its lipophilic and hydrophilic characteristics. The core benzimidazole ring system is aromatic and relatively nonpolar, while the imidazole moiety possesses both a hydrogen bond donor (N-H) and acceptor (N), allowing for interactions with polar solvents.[3] The 3-nitrophenyl group significantly influences the molecule's properties. The nitro group is strongly electron-withdrawing, which can impact the pKa of the benzimidazole ring system.[1] The entire molecule has a predicted LogP (octanol-water partition coefficient) in the range of 2.89 to 3.1381, indicating moderate lipophilicity and suggesting that its aqueous solubility is likely to be limited.[1][4]

Experimental Determination of Thermodynamic Solubility

To obtain a definitive measure of solubility, a thermodynamic or equilibrium solubility assay, such as the shake-flask method, is the gold standard.[5][6] This method measures the concentration of a saturated solution of the compound in a given solvent at equilibrium.

Protocol: Shake-Flask Method for Aqueous and Organic Solvent Solubility

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-(3-Nitrophenyl)-1H-benzimidazole to a series of clear glass vials. A good starting point is to add 5-10 mg of the solid compound.

-

To each vial, add a precise volume (e.g., 1 mL) of the desired solvent. For a comprehensive profile, this should include:

-

Purified water (e.g., Milli-Q or equivalent).

-

Aqueous buffers at various pH values (e.g., pH 2.0, 4.5, 7.4, and 9.0) to understand the impact of ionization on solubility.

-

Common organic solvents used in formulation, such as ethanol, propylene glycol, and dimethyl sulfoxide (DMSO).

-

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24-48 hours is recommended. The presence of undissolved solid material at the end of this period is essential to confirm that a saturated solution has been achieved.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for low drug binding) into a clean vial. This step is critical to remove any undissolved micro-particles.

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

-

Quantitative Analysis by HPLC-UV:

-

Prepare a series of calibration standards of 2-(3-Nitrophenyl)-1H-benzimidazole of known concentrations in the same diluent as the samples.

-

Analyze the calibration standards and the diluted samples by a validated HPLC-UV method. A typical method would involve a C18 reversed-phase column with a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid) and UV detection at a wavelength of maximum absorbance for the compound.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the original solubility in the solvent, accounting for the dilution factor.

-

Data Presentation: Solubility of 2-(3-Nitrophenyl)-1H-benzimidazole

| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | ~7.0 | 25 | < 0.1[1] |

| 0.01 M HCl | 2.0 | 25 | To be determined |

| Phosphate Buffered Saline (PBS) | 7.4 | 25 | To be determined |

| 0.01 M Borate Buffer | 9.0 | 25 | To be determined |

| Ethanol | N/A | 25 | To be determined |

| Propylene Glycol | N/A | 25 | To be determined |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | 8.7[1] |

Note: The values marked "To be determined" represent the data that would be generated by following the protocol above.

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: The Stability Profile of 2-(3-Nitrophenyl)-1H-benzimidazole

Understanding a drug candidate's intrinsic stability is crucial for ensuring its quality, safety, and efficacy throughout its shelf life. Forced degradation studies, or stress testing, are performed to identify potential degradation pathways and products, and to develop stability-indicating analytical methods.[7] These studies are a regulatory expectation as outlined in the International Council for Harmonisation (ICH) guidelines.[8][9]

Theoretical Considerations

The chemical stability of 2-(3-Nitrophenyl)-1H-benzimidazole is influenced by several structural features:

-

Benzimidazole Core: This ring system is generally stable, but the imidazole ring can be susceptible to cleavage under harsh hydrolytic conditions.[10]

-

Nitroaromatic Group: The nitro group is a key functional group to consider. It is an electrophilic group and can be susceptible to nucleophilic attack. More commonly, nitroaromatics can undergo reduction to form nitroso, hydroxylamino, and ultimately amino derivatives, especially under reductive or certain photolytic conditions.[1][11]

-

Potential for Hydrolysis: While there are no highly labile functional groups like esters or amides directly attached to the core, hydrolysis of the imidazole ring is a possibility under extreme pH and temperature conditions.[12]

-

Photostability: The extended conjugated π-electron system suggests that the molecule will absorb UV radiation and may be susceptible to photolytic degradation.[1][13]

Experimental Protocol: Forced Degradation Studies

The goal of forced degradation is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without completely destroying the molecule.[14]

1. Stress Conditions (as per ICH Q1A(R2)) [8]

-

Acid Hydrolysis:

-

Dissolve the compound in a solution of 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

-

-

Base Hydrolysis:

-

Dissolve the compound in a solution of 0.1 M NaOH.

-

Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Incubate at room temperature for a defined period, monitoring for degradation. Heat can be applied if no degradation is observed.

-

Sample at various time points and dilute for analysis.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80-100 °C) for an extended period (e.g., 1-7 days).

-

At each time point, take a sample, dissolve it in a suitable solvent, and analyze.

-

-

Photolytic Degradation:

-

Expose a solution of the compound, as well as the solid compound, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be protected from light (e.g., with aluminum foil) to differentiate between thermal and photolytic degradation.

-

Analyze the exposed and control samples.

-

2. Analytical Methodology: Stability-Indicating HPLC-UV/MS Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can separate the API from its degradation products.

-

Method Development: Develop a gradient HPLC method, typically using a C18 column, that can resolve the parent peak of 2-(3-Nitrophenyl)-1H-benzimidazole from all degradation product peaks. Mobile phases commonly consist of a buffered aqueous phase and an organic modifier like acetonitrile or methanol.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound under each stress condition. This ensures that no degradation products are co-eluting.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. The sum of the assay of the parent compound and the levels of all degradation products should remain close to 100%.

-

Degradant Identification: Couple the HPLC system to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the degradation products, which provides crucial information for their structural elucidation.

Data Presentation: Summary of Forced Degradation Studies

| Stress Condition | Reagent/Condition | Time/Duration | Degradation (%) | Major Degradation Products (Proposed m/z) |

| Acid Hydrolysis | 0.1 M HCl, 80 °C | 24 h | To be determined | e.g., m/z ... (Hydrolytic product) |

| Base Hydrolysis | 0.1 M NaOH, 80 °C | 24 h | To be determined | e.g., m/z ... (Hydrolytic product) |

| Oxidation | 3% H₂O₂, RT | 24 h | To be determined | e.g., m/z ... (N-oxide) |

| Thermal (Solid) | 100 °C | 7 days | To be determined | e.g., Minimal degradation |

| Photolytic (Solution) | ICH light exposure | - | To be determined | e.g., m/z ... (Reduced nitro group) |

Note: The values in this table are illustrative and would be populated with experimental data.

Caption: Workflow for Forced Degradation Studies.

Conclusion: A Pathway to Informed Drug Development

The comprehensive evaluation of the solubility and stability of 2-(3-Nitrophenyl)-1H-benzimidazole is not merely an academic exercise; it is a fundamental necessity for its progression as a potential therapeutic agent. The protocols and theoretical frameworks presented in this guide provide a robust system for generating the critical data required by researchers, scientists, and drug development professionals. By understanding how this molecule behaves in various solvents and under different stress conditions, we can make informed decisions regarding formulation development, establish appropriate storage conditions, and ensure the development of a safe, effective, and stable final drug product. The integration of meticulous experimental work with a sound understanding of the underlying chemical principles is the hallmark of excellence in pharmaceutical science.

References

-

Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1h-benzimidazol-1-yl]-acetamide Derivatives as Anthelmintic. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved January 23, 2026, from [Link]

-

Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (2022). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved January 23, 2026, from [Link]

-

Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega. Retrieved January 23, 2026, from [Link]

-

Benzimidazole | C7H6N2. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Q1A(R2) Stability testing of new drug substances and products. (2003). ICH. Retrieved January 23, 2026, from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved January 23, 2026, from [Link]

-

Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025). PubMed. Retrieved January 23, 2026, from [Link]

-

AQbD-based stability indicating development and validation of azilsartan medoxomil and cilnidipine by UPLC method. (2023). Journal of Applied Pharmaceutical Science. Retrieved January 23, 2026, from [Link]

-

Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Retrieved January 23, 2026, from [Link]

-

The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited. (n.d.). IUCr. Retrieved January 23, 2026, from [Link]

-

Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. (2021). PMC - NIH. Retrieved January 23, 2026, from [Link]

-

Stability Indicating Method for Determination of Benznidazole and Its Degradation Products in Active Pharmaceutical Ingredient. (n.d.). ScienceOpen. Retrieved January 23, 2026, from [Link]

-

Synthesis, characterization and DPPH scavenging activity of some benzimidazole derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. (2025). ICH. Retrieved January 23, 2026, from [Link]

-

Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. (2016). ResearchGate. Retrieved January 23, 2026, from [Link]

-

2-(3-Nitrophenyl)benzimidazole | C13H9N3O2. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved January 23, 2026, from [Link]

-

RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020). DTIC. Retrieved January 23, 2026, from [Link]

-

Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). NIH. Retrieved January 23, 2026, from [Link]

-

Stability Indicating Method for Determination of Benznidazole and Its Degradation Products in Active Pharmaceutical Ingredient. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

-

HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved January 23, 2026, from [Link]

-

Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. (n.d.). Scholars Research Library. Retrieved January 23, 2026, from [Link]

-

STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (n.d.). ICH. Retrieved January 23, 2026, from [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Retrieved January 23, 2026, from [Link]

-

An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Benznidazole in vitro dissolution release from a pH-sensitive drug delivery system using Zif-8 as a carrier. (n.d.). PMC - PubMed Central. Retrieved January 23, 2026, from [Link]

-

A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Development and Validation of Stability Indicating HPLC Method for Estimation of Novel Nitroimidazooxazine Antitubercular Drug Pretomanid Followed by LC-MS. (2024). Journal of Chemical Health Risks. Retrieved January 23, 2026, from [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. Retrieved January 23, 2026, from [Link]

-

Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Thermal stability and detonation character of nitro-substituted derivatives of imidazole. (2019). PubMed. Retrieved January 23, 2026, from [Link]

-

Currently known electrochemical degradation pathways of.... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

An Overview About Synthetic and Biological Profile of Benzimidazole. (n.d.). Scholars Research Library. Retrieved January 23, 2026, from [Link]

-

Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). (n.d.). Cheméo. Retrieved January 23, 2026, from [Link]

-

Forced Degradation Studies. (2016). MedCrave online. Retrieved January 23, 2026, from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved January 23, 2026, from [Link]

-

Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. (2025). PubMed. Retrieved January 23, 2026, from [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved January 23, 2026, from [Link]

-

Q1 Stability Testing of Drug Substances and Drug Products. (2025). FDA. Retrieved January 23, 2026, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved January 23, 2026, from [Link]

Sources

- 1. Buy 2-(3-Nitrophenyl)-1h-benzimidazole | 15456-62-9 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. chemscene.com [chemscene.com]

- 5. evotec.com [evotec.com]

- 6. enamine.net [enamine.net]

- 7. acdlabs.com [acdlabs.com]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. sgs.com [sgs.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(3-Nitrophenyl)-1H-benzimidazole

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-(3-Nitrophenyl)-1H-benzimidazole, a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science.[1][2] The benzimidazole core is a privileged structure found in numerous pharmacologically active agents, including proton pump inhibitors and anthelmintics.[3][][5] The presence of a nitrophenyl substituent offers a versatile chemical handle for further functionalization, making this compound a valuable building block in drug discovery programs. This guide details an efficient one-pot synthesis via the acid-catalyzed condensation of o-phenylenediamine and 3-nitrobenzaldehyde, rooted in the principles of the Phillips-Ladenburg reaction.[6] We provide a step-by-step methodology, mechanistic insights, safety protocols, and characterization data to ensure reproducible and reliable results.

Principle of Synthesis: The Phillips Condensation

The synthesis of 2-substituted benzimidazoles is classically achieved through the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[7] This protocol utilizes an acid-catalyzed reaction between o-phenylenediamine and 3-nitrobenzaldehyde.[8] The reaction proceeds through a two-step mechanism:

-

Schiff Base Formation: One of the amino groups of o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of 3-nitrobenzaldehyde. Subsequent dehydration forms a Schiff base intermediate.

-

Intramolecular Cyclization & Aromatization: The second amino group then attacks the imine carbon in an intramolecular fashion, leading to a dihydrobenzimidazole intermediate. This intermediate subsequently undergoes oxidative aromatization to yield the stable 2-(3-Nitrophenyl)-1H-benzimidazole product.[9] The use of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack.[8]

Reaction Mechanism Diagram

Caption: A simplified diagram of the acid-catalyzed condensation mechanism.

Materials and Reagents

Ensure all reagents are of analytical grade or higher. Perform all operations in a well-ventilated fume hood.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. | Supplier Example |

| o-Phenylenediamine | 108.14 | 1.08 g | 10.0 | 1.0 | Sigma-Aldrich |

| 3-Nitrobenzaldehyde | 151.12 | 1.51 g | 10.0 | 1.0 | Carl ROTH[10] |

| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.34 g | 2.0 | 0.2 | Sigma-Aldrich |

| Dimethylformamide (DMF) | 73.09 | 20 mL | - | - | Fisher Scientific |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.06 g | 10.0 | 1.0 | VWR |

| Deionized Water (H₂O) | 18.02 | 200 mL | - | - | - |

| Ethanol (for recrystallization) | 46.07 | As needed | - | - | - |

Detailed Synthesis Protocol

Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (1.08 g, 10.0 mmol) and 3-nitrobenzaldehyde (1.51 g, 10.0 mmol).

-

Add dimethylformamide (DMF, 20 mL) to dissolve the reactants. Stir the mixture until a homogeneous solution is formed.

-

Carefully add p-toluenesulfonic acid (0.34 g, 2.0 mmol) to the solution. Causality Note: p-TsOH acts as an effective and inexpensive acid catalyst to facilitate the condensation.[8]

Reaction Execution

-

Heat the reaction mixture to 80-90°C using a temperature-controlled heating mantle.

-

Maintain stirring at this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 3:7 v/v).

-

After the reaction is complete (as indicated by the consumption of starting materials), remove the heat source and allow the mixture to cool to room temperature.

Product Isolation and Purification

-

In a separate beaker, prepare a solution of sodium carbonate (1.06 g) in deionized water (100 mL).

-

Slowly add the cooled reaction mixture dropwise into the stirring sodium carbonate solution. Trustworthiness Note: This step neutralizes the p-TsOH catalyst and precipitates the crude product.

-

A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filtered solid thoroughly with deionized water (2 x 50 mL) to remove any remaining DMF and salts.[8]

-

Press the solid dry on the filter paper.

Recrystallization

-

Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol.

-

Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60°C to a constant weight.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization

The identity and purity of the synthesized 2-(3-Nitrophenyl)-1H-benzimidazole should be confirmed using standard analytical techniques.

-

Appearance: Pale yellow crystalline solid.

-

Melting Point: Expected to be in the range of 210-214°C.

-

FT-IR (KBr, cm⁻¹): The spectrum should show characteristic peaks for N-H stretching (around 3400-3300 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and asymmetric/symmetric NO₂ stretching (around 1530 and 1350 cm⁻¹).[11]

-

¹H NMR (400 MHz, DMSO-d₆, δ ppm): The proton NMR spectrum is a key validation tool.[12]

-

¹³C NMR (100 MHz, DMSO-d₆, δ ppm): The carbon spectrum will confirm the carbon skeleton, with the imine carbon (C=N) appearing significantly downfield.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[14]

-

Fume Hood: All steps of this procedure must be conducted in a properly functioning chemical fume hood to avoid inhalation of vapors and dust.[15]

-

Reagent Hazards:

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

-

Al-Amiery, A. A. (2012). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 28(1), 469-474. Link

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Nitrobenzaldehyde. Retrieved from carlroth.com. Link

-

Nikalje, A. P. G. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Der Pharma Chemica, 8(13), 148-161. Link

-

The Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Retrieved from rsc.org. Link

-

Google Patents. (1992). EP0511187A1 - Process for the preparation of 1H-benzimidazoles. Retrieved from patents.google.com. Link

-

Alaqeel, S. I. (2017). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. BioMed Research International, 2017, 9042139. Link

-

Mondal, P., & Jana, A. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Journal of the Indian Chemical Society, 100(10), 101140. Link

-

BOC Sciences. (2019). Application of benzimidazole in drugs. Retrieved from bocsci.com.

-

Sigma-Aldrich. (2024). Safety Data Sheet: 3-Nitrobenzaldehyde. Retrieved from sigmaaldrich.com. Link

-

Sahu, J. K., et al. (2018). Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1h-benzimidazol-1-yl]-acetamide Derivatives as Anthelmintic. Indo American Journal of Pharmaceutical Sciences, 5(12), 17094-17103. Link

-

New Jersey Department of Health. (2010). Hazard Summary: o-PHENYLENEDIAMINE. Retrieved from nj.gov. Link

-

Al-Masoudi, N. A. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(19), 6245. Link

-

The Royal Society of Chemistry. (2014). Electronic Supplementary Information for [Article Title]. Retrieved from rsc.org. Link

-

International Journal of Foundation for Modern Research. (n.d.). One Pot Synthesis of 1, 2-Disubstituted Benzimidazole Derivatives Using C-SO3H Catalyst. Retrieved from ijmfr.com. Link

-

El Alami, A., et al. (2023). Review of synthesis process of nitrobenzimidazole derivatives. Synthetic Communications, 54(2), 167-193. Link

-

Kumar, R. D., et al. (2016). Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole. International Journal of Engineering Research & Management Technology, 3(5). Link

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Nitrobenzaldehyde. Retrieved from fishersci.com. Link

-

Salehi, M., et al. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 26(11), 3169. Link

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrobenzaldehyde, 99%. Retrieved from coleparmer.com. Link

-

Hernández-Vázquez, E., et al. (2011). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(13), 4059-4063. Link

-

Kandri Rodi, Y., et al. (2024). STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. Journal Marocain de Chimie Hétérocyclique, 23(3), 34-46. Link

-

BenchChem. (2025). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Retrieved from benchchem.com. Link

-

Research & Reviews: A Journal of Drug Design & Discovery. (2017). Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. Link

-

Preprints.org. (2025). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Link

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. carlroth.com [carlroth.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nj.gov [nj.gov]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.com [fishersci.com]

Application Note: Crystallization of 2-(3-Nitrophenyl)-1H-benzimidazole

Introduction: The Significance of Crystalline 2-(3-Nitrophenyl)-1H-benzimidazole in Research and Development

2-(3-Nitrophenyl)-1H-benzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzimidazole core is a prevalent scaffold in numerous biologically active compounds, and the presence of the nitrophenyl group can modulate its electronic properties and biological activity. The crystalline form of this compound is crucial as it dictates key physicochemical properties such as solubility, dissolution rate, stability, and bioavailability, which are critical parameters in drug development. Furthermore, high-quality crystals are essential for unambiguous structural elucidation via X-ray crystallography. This application note provides a comprehensive guide to the crystallization of 2-(3-Nitrophenyl)-1H-benzimidazole, detailing protocols for obtaining high-purity crystalline material suitable for a range of research and development applications.

Physicochemical Properties: A Foundation for Crystallization Strategy

A successful crystallization process is built upon a thorough understanding of the compound's physicochemical properties. For 2-(3-Nitrophenyl)-1H-benzimidazole, the following data provides a baseline for developing a robust crystallization protocol.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉N₃O₂ | PubChem |

| Molecular Weight | 239.23 g/mol | PubChem[1] |

| Melting Point | 288-290 °C | ACG Publications[2] |

| Appearance | Brown solid | ACG Publications[2] |

Benzimidazoles, as a class of compounds, are generally soluble in polar organic solvents. The introduction of substituents on the benzimidazole ring can alter this solubility profile. The nitro group, being electron-withdrawing, can influence the intermolecular interactions and, consequently, the solubility of the compound in different solvents[3][4].

Crystallization Theory: The Path from Solution to a Well-Ordered Lattice

Crystallization is a purification technique based on the principle of differential solubility. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to a supersaturated state from which the pure compound crystallizes, leaving impurities behind in the solution. The formation of a stable crystal lattice is a thermodynamically driven process that involves two key steps: nucleation and crystal growth.

-

Nucleation: The initial formation of small, stable crystalline entities (nuclei) from the supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).

-

Crystal Growth: The subsequent growth of these nuclei into larger, well-defined crystals.

The choice of solvent, cooling rate, and the presence of impurities can significantly impact both nucleation and crystal growth, thereby influencing the size, shape, and purity of the final crystalline product.

Experimental Protocols: A Step-by-Step Guide to Crystalline Excellence